N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-2-methylphenyl group linked to a piperazine ring substituted with a 3-oxo moiety and a trifluoroacetyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c1-8-9(16)3-2-4-10(8)21-12(23)7-11-13(24)20-5-6-22(11)14(25)15(17,18)19/h2-4,11H,5-7H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICUPSPMXHDDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The final step involves the formation of the piperazine ring through a cyclization reaction with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetyl group is particularly important for its binding affinity and specificity. The piperazine ring may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its trifluoroacetyl and 3-oxo-piperazine substituents. Below is a comparison with key analogs:
Key Observations :
- Trifluoroacetyl vs.
- Chloro-Methylphenyl vs. Phenyl : The 3-chloro-2-methylphenyl group in the target compound offers steric bulk and hydrophobicity distinct from simpler phenyl groups in , possibly improving target binding specificity.
- 3-Oxo-Piperazine : Common to all analogs, this moiety likely contributes to hydrogen bonding and conformational rigidity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : At ~395.8 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five compliance), similar to analogs in .
- Metabolic Stability : The trifluoroacetyl group may resist enzymatic hydrolysis better than acetyl or phenylcarbamothioyl groups (e.g., in ), as fluorinated groups often slow metabolic degradation .
Q & A
What are the critical steps and challenges in synthesizing N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide?
Basic
The synthesis typically involves multi-step organic reactions, including amide bond formation, trifluoroacetylation, and heterocyclic ring assembly. Key challenges include:
- Controlled reaction conditions : Temperature-sensitive steps (e.g., maintaining 0–5°C during coupling reactions) to avoid side products like hydrolyzed intermediates .
- Inert atmospheres : Required for reactions involving moisture-sensitive reagents (e.g., trifluoroacetic anhydride) .
- Purification : Use of column chromatography or recrystallization to isolate the final product from unreacted starting materials .
How is the purity and structural integrity of this compound confirmed in academic research?
Basic
Methodological validation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify functional groups (e.g., amide protons at δ 8–10 ppm, trifluoroacetyl signals at δ 110–120 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
What strategies are recommended to optimize coupling reactions during synthesis?
Advanced
Coupling efficiency can be enhanced through:
- Reagent selection : Carbodiimides (e.g., EDC or DCC) with catalytic DMAP for amide bond formation, reducing racemization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity .
- Stoichiometric adjustments : Using 1.2–1.5 equivalents of trifluoroacetylating agents to drive reactions to completion .
How can researchers resolve structural ambiguities in analogs of this compound?
Advanced
Ambiguities arise from isomerism or overlapping spectral signals. Solutions include:
- 2D NMR techniques : NOESY or COSY to differentiate regioisomers (e.g., distinguishing piperazine vs. piperidine ring conformations) .
- X-ray crystallography : Single-crystal analysis to confirm absolute stereochemistry and hydrogen-bonding networks .
- Computational modeling : DFT calculations to predict NMR shifts and compare with experimental data .
How can low yields in multi-step syntheses be systematically addressed?
Advanced
Troubleshooting involves:
- Intermediate characterization : Real-time monitoring via TLC or inline IR spectroscopy to identify bottlenecks .
- Stepwise yield optimization : Adjusting catalysts (e.g., Pd-mediated cross-coupling) or protecting groups (e.g., tert-butoxycarbonyl) for sensitive intermediates .
- Scale-dependent adjustments : Transitioning from batch to flow chemistry for exothermic reactions (e.g., trifluoroacetylation) .
How do structural modifications influence the biological activity of this compound?
Advanced
Structure-activity relationship (SAR) studies focus on:
- Electron-withdrawing groups : The 3-chloro-2-methylphenyl moiety enhances target binding via hydrophobic interactions, while the trifluoroacetyl group improves metabolic stability .
- Heterocyclic flexibility : Modifying the piperazine ring (e.g., replacing trifluoroacetyl with acetyl) alters pharmacokinetic profiles .
- Bioassay-guided optimization : Parallel synthesis of derivatives followed by in vitro screening (e.g., kinase inhibition assays) to correlate substituents with potency .
How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Advanced
Contradictions may arise from:
- Solvent effects in docking studies : Including explicit water molecules or membrane mimics in MD simulations improves target binding predictions .
- Off-target interactions : Profiling against broader receptor panels (e.g., GPCR libraries) to identify unanticipated interactions .
- Experimental validation : Using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and reconcile computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
